molecular formula C15H16N4O2S B2901370 6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile CAS No. 1089371-15-2

6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile

Cat. No.: B2901370
CAS No.: 1089371-15-2
M. Wt: 316.38
InChI Key: ACHNLJWYRQGFDO-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a methylsulfanyl group, a 3-oxopiperazine-1-carbonyl group, and a pyridine ring with a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the cyclization of appropriate precursors under controlled conditions. The cyclopropyl group can be introduced through cyclopropanation reactions, while the methylsulfanyl group can be added via nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of batch and continuous flow processes to ensure scalability and efficiency. Advanced techniques such as flow chemistry may be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can yield derivatives with reduced functional groups.

  • Substitution: Substitution reactions can introduce various substituents, leading to a range of derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and protein interactions.

Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.

Industry: It is utilized in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile: is structurally similar to other pyridine derivatives, such as 6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carboxamide and 6-Cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carboxylic acid .

Uniqueness: What sets this compound apart is its specific combination of functional groups, which can lead to unique reactivity and biological activity. Its cyclopropyl group, in particular, can impart distinct steric and electronic properties that influence its behavior in chemical reactions and biological systems.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

6-cyclopropyl-2-methylsulfanyl-4-(3-oxopiperazine-1-carbonyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-22-14-11(7-16)10(6-12(18-14)9-2-3-9)15(21)19-5-4-17-13(20)8-19/h6,9H,2-5,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHNLJWYRQGFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC(=N1)C2CC2)C(=O)N3CCNC(=O)C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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